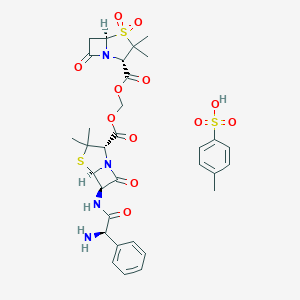

Sultamicillin tosylate

准备方法

合成路线和反应条件: 香草丙酮酸可以通过多种化学反应合成。 一种常见的方法是用高锰酸钾或三氧化铬等氧化剂氧化香草醇 . 该反应通常需要控制条件以确保醇基选择性氧化为相应的羧酸。

工业生产方法: 香草丙酮酸的工业生产可能涉及使用生物催化剂或微生物发酵工艺。 与传统的化学合成相比,这些方法可以提供更高的产率和选择性。

化学反应分析

反应类型: 香草丙酮酸会发生多种化学反应,包括:

氧化: 它可以进一步氧化形成香草乳酸.

还原: 还原反应可以将香草丙酮酸转化为香草醇.

取代: 在适当条件下,甲氧基可以被其他官能团取代.

常用试剂和条件:

氧化剂: 高锰酸钾,三氧化铬.

还原剂: 硼氢化钠,氢化铝锂.

取代试剂: 各种亲核试剂可用于取代反应.

主要形成的产物:

科学研究应用

Medical Uses

Sultamicillin tosylate is indicated for the treatment of several bacterial infections, including:

- Upper Respiratory Tract Infections : Effective against conditions such as sinusitis, otitis media, and tonsillitis caused by bacteria like Streptococcus pneumoniae and Haemophilus influenzae .

- Lower Respiratory Tract Infections : Used in the management of bacterial pneumonia and bronchitis .

- Urinary Tract Infections : Demonstrated efficacy in treating uncomplicated and complicated urinary tract infections .

- Skin and Soft Tissue Infections : Effective against infections caused by Staphylococcus aureus and Streptococcus pyogenes, including diabetic foot ulcers and abscesses .

- Gonococcal Infections : Administered for the treatment of uncomplicated gonorrhea, showing high eradication rates .

Pharmacological Properties

This compound exhibits several pharmacokinetic advantages:

- Bioavailability : Approximately 80% when administered orally compared to intravenous administration of its components .

- Mechanism of Action : It inhibits beta-lactamase enzymes produced by resistant bacteria while disrupting cell wall synthesis in actively multiplying bacteria .

- Dosage Regimens : Commonly prescribed dosages range from 375 mg to 750 mg taken twice daily, depending on the severity and type of infection .

Efficacy in Urinary Tract Infections

A multicenter study involving 196 patients with acute uncomplicated cystitis showed that sultamicillin was effective in 66.8% of cases, with a high eradication rate (91.1%) for isolated strains before treatment .

Gonococcal Urethritis

In a study with 367 male patients suffering from gonococcal urethritis, sultamicillin demonstrated an eradication rate ranging from 92.3% to 100%, depending on the dosage administered over three to seven days .

Adverse Effects

While generally well-tolerated, sultamicillin can cause side effects such as diarrhea, nausea, and allergic reactions. A case series reported adverse effects including blurring of vision and palpitations in three patients post-surgery, highlighting the need for monitoring during treatment .

Summary Table of Applications

| Application | Indications | Efficacy Rate |

|---|---|---|

| Upper Respiratory Infections | Sinusitis, Otitis Media | High |

| Lower Respiratory Infections | Bacterial Pneumonia, Bronchitis | High |

| Urinary Tract Infections | Uncomplicated & Complicated UTIs | 66.8% - 91.1% |

| Skin & Soft Tissue Infections | Diabetic Foot Ulcers, Abscesses | High |

| Gonococcal Infections | Uncomplicated Gonorrhea | 92.3% - 100% |

作用机制

香草丙酮酸通过其作为儿茶酚胺代谢中代谢物的作用发挥作用。 它参与儿茶酚胺转化为相应的代谢产物,然后从体内排出 . 分子靶点和途径包括单胺氧化酶和儿茶酚-O-甲基转移酶等酶,它们催化儿茶酚胺的分解 .

类似化合物:

苯丙酮酸: 另一种具有苯基的2-酮单羧酸.

丙酮酸: 最简单的α-酮酸,参与各种代谢途径.

香草乳酸: 香草丙酮酸的直接氧化产物.

相似化合物的比较

Phenylpyruvic Acid: Another 2-oxo monocarboxylic acid with a phenyl group.

Pyruvic Acid: The simplest alpha-keto acid, involved in various metabolic pathways.

Vanillactic Acid: A direct oxidation product of vanilpyruvic acid.

Uniqueness: Vanilpyruvic acid is unique due to its specific role in catecholamine metabolism and its structural features, such as the methoxy group substitution, which distinguishes it from other similar compounds .

生物活性

Sultamicillin tosylate is a combination antibiotic that consists of sulbactam, a beta-lactamase inhibitor, and ampicillin, a penicillin-type antibiotic. This compound is designed to enhance the antibacterial efficacy of ampicillin against beta-lactamase-producing bacteria. The following sections detail its biological activity, pharmacokinetics, clinical efficacy, and adverse effects based on diverse research findings.

This compound operates through the synergistic action of its components:

- Sulbactam : An irreversible inhibitor of many beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics by hydrolyzing them. It enhances the effectiveness of ampicillin against resistant strains by preventing the breakdown of the antibiotic .

- Ampicillin : A broad-spectrum antibiotic effective against various gram-positive and some gram-negative bacteria. It works by inhibiting bacterial cell wall synthesis during active growth phases .

2. Pharmacokinetics

Upon oral administration, sultamicillin is hydrolyzed to yield sulbactam and ampicillin in a 1:1 molar ratio. Key pharmacokinetic properties include:

- Bioavailability : Approximately 80% of that of an equal intravenous dose.

- Peak Serum Levels : Ampicillin levels are about twice those achieved with an equivalent dose of oral ampicillin.

- Elimination Half-Lives : Approximately 0.75 hours for sulbactam and 1 hour for ampicillin .

3.1 Case Studies and Trials

Several studies have evaluated the clinical efficacy of sultamicillin in various infections:

-

Urinary Tract Infections (UTIs) :

- In a multicenter study involving 196 patients with acute uncomplicated cystitis treated with 375 mg three times daily for three days, an eradication rate of 91.1% was observed .

- For complicated UTIs in 368 patients treated over five days, the eradication rate was 74.9% overall, with high beta-lactamase-producing organisms showing a 64.1% eradication rate .

- Gonococcal Urethritis :

- Respiratory Tract Infections :

4. Adverse Effects

While sultamicillin is generally well-tolerated, it has been associated with several adverse effects:

- Gastrointestinal Issues : Diarrhea is common, with some cases leading to Clostridium difficile-associated diarrhea (CDAD), which can range from mild to severe .

- Allergic Reactions : Hypersensitivity reactions including anaphylaxis have been reported .

- Other Effects : Headaches, dizziness, and somnolence are also noted among reported side effects .

5. Summary Table of Clinical Findings

| Infection Type | Sample Size | Treatment Duration | Eradication Rate (%) | Comments |

|---|---|---|---|---|

| Acute Uncomplicated UTI | 196 | 3 days | 91.1 | Common dosage: 375 mg TID |

| Complicated UTI | 368 | 5 days | 74.9 | High beta-lactamase producers: 64.1% |

| Gonococcal Urethritis | 367 | 3-7 days | Up to 100 | Dose-dependent efficacy |

| Respiratory Tract Infections | Various | Varies | Comparable | Effective against multiple pathogens |

6. Conclusion

This compound represents a significant advancement in the treatment of bacterial infections due to its dual-action mechanism that enhances the effectiveness of ampicillin against resistant strains. Its pharmacokinetic profile supports its use in various clinical settings, notably for UTIs and gonorrhea treatment. However, clinicians must remain vigilant regarding potential adverse effects, particularly gastrointestinal disturbances.

属性

IUPAC Name |

[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O9S2.C7H8O3S/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10)/t14-,15-,16-,17+,18+,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCSPKNZHGIDQM-CGAOXQFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048641 | |

| Record name | Sultamicillin tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83105-70-8 | |

| Record name | Sultamicillin tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83105-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sultamicillin tosilate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083105708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sultamicillin tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83105-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULTAMICILLIN TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46940LU8EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sultamicillin tosylate itself doesn't directly interact with bacterial targets. Instead, it acts as a prodrug, getting hydrolyzed in vivo to release its active components: ampicillin and sulbactam. [, , ] Ampicillin, a beta-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Sulbactam, a beta-lactamase inhibitor, protects ampicillin from degradation by bacterial beta-lactamases, thus extending its spectrum of activity. [, ]

A: Several analytical techniques are used to characterize and quantify this compound. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed method for this purpose. [, ] Studies have utilized RP-HPLC with UV detection at wavelengths ranging from 225 nm to 230 nm. [, ] This method allows for the separation and quantification of this compound in bulk form, pharmaceutical dosage forms, and potentially in biological samples. [, ]

A: Yes, research indicates that humidity significantly impacts the stability of this compound tablets compared to heat. [] Storing this compound tablets in glass bottles with desiccant is recommended over blister packs to mitigate degradation due to humidity. [] This highlights the importance of appropriate packaging for preserving drug stability.

A: Studies exploring this compound complexes with Hydroxypropyl-β-cyclodextrin (HP-βCD) and L-arginine have shown promising results. [] These complexes displayed enhanced solubility and antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to free this compound. [] This highlights the potential of complexation strategies for improving drug delivery and efficacy.

A: While the provided research doesn't delve into specific resistance mechanisms for this compound, it's important to note that bacterial resistance to beta-lactam antibiotics, including ampicillin, is a significant clinical concern. Resistance often arises from the production of beta-lactamases, which hydrolyze the beta-lactam ring, rendering the antibiotic ineffective. [] The inclusion of sulbactam in this compound aims to combat this resistance mechanism by inhibiting these enzymes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。